
1-萘磺酸
概述
描述
1-Naphthalenesulfonic acid is a white crystalline solid with the chemical formula C10H8O3S. It is an organic compound that is widely used in various fields such as pharmaceuticals, dyes, and as a catalyst in chemical reactions.
科学研究应用
疏水荧光探针
1-NSA,特别是它的衍生物8-苯胺基-1-萘磺酸(ANS),被广泛用作生化和生物学研究中的疏水荧光探针。由于它在疏水环境中具有高荧光强度,ANS 在研究蛋白质聚集和变性方面发挥着重要作用。 ANS 的荧光光谱根据蛋白质结合位点周围的微环境而显着变化,这对于理解蛋白质行为至关重要 {svg_1}.
抗菌染料合成
来自Cerrena unicolor 的真菌漆酶已被用于将 1-NSA 转化为绿色抗菌化合物。这种新型化合物具有双重用途:作为抗菌剂和纺织染料。 生物合成过程涉及优化缓冲液 pH 值、漆酶活性、底物浓度等条件,从而得到一种对羊毛纤维染色效率高、细胞毒性低的产物 {svg_2}.
色谱分析
1-NSA 以其钠盐的形式被用作离子对高效液相色谱中的检测试剂。它特别适用于研究各种配合物的保留行为,例如铜 (II)-1-氧杂-4,7,10,13-四氮杂环十五烷配合物。 这种应用对于分析化学中复杂混合物的分离和分析至关重要 {svg_3}.
分子印迹
1-NSA 已被用作模板分子来创建非共价分子印迹聚合物。 这些聚合物旨在用于萘磺酸盐的固相萃取,展示了 1-NSA 在创建用于分析应用的选择性和灵敏材料中的作用 {svg_4}.
蛋白质结合机制研究
ANS-蛋白质结合机制是正在进行的研究主题。涉及蛋白质浓度依赖性 ANS 荧光测量的研究为结合过程的限速步骤提供了见解。 理解这种机制对于解释 ANS 分子在蛋白质结合位点的分子运动至关重要 {svg_5}.
生物活性化合物转化
真菌漆酶将 1-NSA 转化为生物活性化合物,证明了其在生物催化中的潜力。 这些化合物对金黄色葡萄球菌和表皮葡萄球菌等病原体具有抗菌活性,突出了 1-NSA 在开发新型抗菌剂中的作用 {svg_6}.
作用机制
Target of Action
1-Naphthalenesulfonic acid is known to interact with proteins such as EGFR (Epidermal Growth Factor Receptor) and LCK (Lymphocyte-specific protein tyrosine kinase) . These proteins play crucial roles in cellular processes such as cell growth, differentiation, and immune response.
Mode of Action
The interaction of 1-Naphthalenesulfonic acid with its targets involves the formation of an ion-pair between the negatively charged sulfonate group of the compound and the positively charged amino acid residues of proteins . This interaction can lead to changes in the protein’s function and activity.
Biochemical Pathways
It has been suggested that the compound may influence the extrinsic pathway of blood coagulation
Pharmacokinetics
Given its chemical structure and water solubility , it can be inferred that the compound may be readily absorbed and distributed in the body. The metabolism and excretion of the compound would likely involve the liver and kidneys, respectively.
Result of Action
The molecular and cellular effects of 1-Naphthalenesulfonic acid’s action are largely dependent on its interaction with its protein targets. For instance, its interaction with EGFR could potentially influence cell growth and differentiation, while its interaction with LCK could affect immune response .
Action Environment
The action of 1-Naphthalenesulfonic acid can be influenced by various environmental factors. For example, the compound’s fluorescence intensity, a property often used in biochemical research, can vary depending on the surrounding solvent environment . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and efficacy.
生化分析
Biochemical Properties
1-Naphthalenesulfonic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, specifically cytochrome P450 2B1. The binding of 1-naphthalenesulfonic acid to cytochrome P450 2B1 increases the enzyme’s activity, enhancing the demethylation of benzphetamine . This interaction is indicative of the compound’s role as both an effector and a reporter group in biochemical assays.
Cellular Effects
1-Naphthalenesulfonic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound’s interaction with these enzymes can lead to changes in cellular metabolism and gene expression, impacting overall cell function .
Molecular Mechanism
At the molecular level, 1-naphthalenesulfonic acid exerts its effects through binding interactions with biomolecules. The compound binds to cytochrome P450 2B1, increasing its catalytic activity and enhancing the demethylation of benzphetamine . This binding interaction is crucial for the compound’s role as an effector molecule, influencing enzyme activity and subsequent biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-naphthalenesulfonic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can undergo degradation under certain conditions, which may affect its long-term impact on cellular function. The stability of 1-naphthalenesulfonic acid in various experimental setups is crucial for its consistent biochemical effects .
Dosage Effects in Animal Models
The effects of 1-naphthalenesulfonic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic processes. At higher doses, it may lead to toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . Understanding the dosage-dependent effects is essential for its safe and effective use in biochemical research.
Metabolic Pathways
1-Naphthalenesulfonic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of intermediate metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell . The compound’s role in these pathways highlights its importance in cellular metabolism.
Transport and Distribution
Within cells and tissues, 1-naphthalenesulfonic acid is transported and distributed through specific mechanisms. The compound may interact with transporters and binding proteins, facilitating its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can impact its biochemical activity and overall function .
Subcellular Localization
The subcellular localization of 1-naphthalenesulfonic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can influence its interactions with biomolecules and subsequent biochemical effects .
属性
IUPAC Name |
naphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZYNBSKGUBXEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048033 | |
| Record name | Naphthalene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Grey powder; [Acros Organics MSDS] | |
| Record name | 1-Naphthalenesulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9622 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
85-47-2, 25155-19-5, 68153-01-5, 68412-23-7 | |
| Record name | 1-Naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalenesulfonic acid (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalenesulfonic acids | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthalenesulfonic acid, di-C5-6-alkyl derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenesulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthalene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Naphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Naphthalenesulfonic acids | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Naphthalenesulfonic acid, di-C5-6-alkyl derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NAPHTHALENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SJH61WM2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-Naphthalenesulfonic acid?
A1: The molecular formula of 1-Naphthalenesulfonic acid is C10H8O3S, and its molecular weight is 208.24 g/mol.
Q2: Are there any spectroscopic techniques used to characterize 1-Naphthalenesulfonic acid?
A2: Yes, X-ray powder diffraction has been employed to study 1-Naphthalenesulfonic acid dihydrate and its complex with 1,8-bis(dimethylamino)naphthalene (DMAN). []
Q3: Has 1-Naphthalenesulfonic acid been investigated in the context of material science?
A3: While not extensively discussed, a study on star-shaped poly(N-isopropylacrylamide) used 1-Naphthalenesulfonic acid derivative (8-anilino-1-naphthalenesulfonic acid ammonium salt hydrate) to study the supramolecular inclusion properties of the polymer. []
Q4: Does 1-Naphthalenesulfonic acid exhibit any catalytic properties?
A4: While 1-Naphthalenesulfonic acid itself is not prominently featured as a catalyst in the provided research, a derivative, 2-iodoso-1-naphthalenesulfonic acid, has been shown to catalyze the alkaline hydrolysis of diphenyl (4-nitrophenyl) phosphate in the presence of hexadecyltrimethylammonium bromide. []
Q5: Have computational methods been employed to study 1-Naphthalenesulfonic acid or its derivatives?
A5: Yes, in a study focusing on the interaction between bovine serum albumin (BSA) and rosmarinic acid, molecular docking and dynamics simulations were used to understand the binding mechanism at an atomic level. [] While this research doesn't directly involve 1-Naphthalenesulfonic acid, it showcases the application of computational methods for analyzing molecular interactions, a technique potentially applicable to 1-Naphthalenesulfonic acid as well.
Q6: How do structural modifications of 1-Naphthalenesulfonic acid derivatives affect their activity?
A6: Research indicates that the position of the sulfonic acid group on the naphthalene ring influences the microbial degradation pathway. Pseudomonas sp. strain S-313 exhibited distinct degradation pathways for 1-Naphthalenesulfonic acid and 2-Naphthalenesulfonic acid, yielding 1-naphthol and 2-naphthol, respectively. []
Q7: Are there any studies on the impact of substituents on the activity of 1-Naphthalenesulfonic acid derivatives?
A7: Research on the microbial catabolism of naphthalenesulfonic acids by Pseudomonas species revealed that substituents on the naphthalene ring can influence the regioselectivity of enzymatic dioxygenation, impacting the degradation pathway. []
Q8: Is there information available on the stability of 1-Naphthalenesulfonic acid under various conditions?
A8: Specific data on the stability of 1-Naphthalenesulfonic acid under different conditions is limited in the provided research.
Q9: What analytical techniques are used for the quantification of 1-Naphthalenesulfonic acid and related compounds?
A9: High-performance liquid chromatography (HPLC) has been employed to quantify 4-hydroxy-1-naphthalenesulfonic acid, an intermediate in the synthesis of the color additive FD&C Red No. 4. []
Q10: Are there any studies utilizing fluorescence spectroscopy with 1-Naphthalenesulfonic acid or its derivatives?
A10: Yes, several studies employed fluorescence spectroscopy with 8-anilino-1-naphthalenesulfonic acid (ANS), a derivative of 1-Naphthalenesulfonic acid. For example, ANS served as a fluorescent probe to study:
- Protein structure and interactions: ANS fluorescence helped characterize the binding site of tear lipocalin, [] assess the conformation of bovine and human serum albumin in the presence of stearic acid and sodium dodecylsulfate, [] and investigate the guest-binding properties of amphiphilic block copolymers. []
- Membrane properties: The impact of sodium salicylate on the permeability of rat small intestinal brush border membrane vesicles was investigated using ANS fluorescence polarization. []
Q11: Is there information on the biodegradability of 1-Naphthalenesulfonic acid?
A11: Yes, research indicates that certain Pseudomonas species can utilize 1-Naphthalenesulfonic acid as their sole sulfur source for growth, suggesting biodegradability. [] This microbial desulfonation process plays a crucial role in the environmental fate of sulfonated aromatic compounds.
Q12: What are the byproducts of 1-Naphthalenesulfonic acid degradation?
A12: Studies show that microbial degradation of 1-Naphthalenesulfonic acid can lead to the formation of 1-naphthol, ammonia, and sulfite. [, ] The specific byproducts and the degradation pathway can vary depending on the microbial species and environmental conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

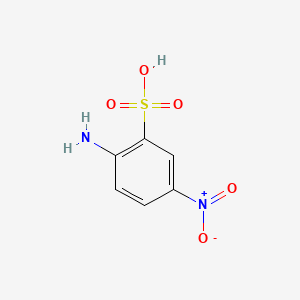

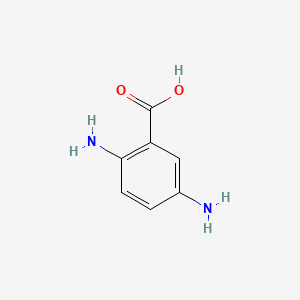
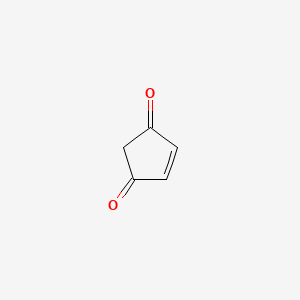


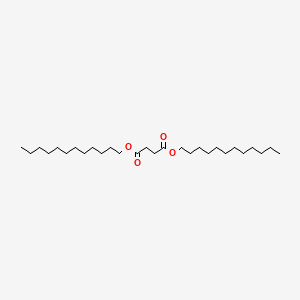


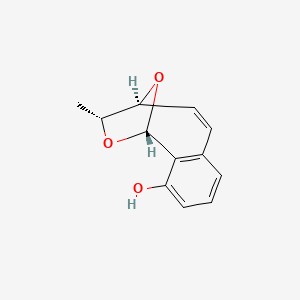


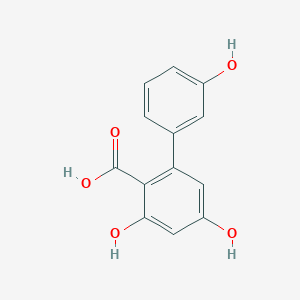
![2-[cyclohexyl-[2-[5-(3,4-dimethoxyphenyl)-2-tetrazolyl]-1-oxoethyl]amino]-N-cyclopentylpropanamide](/img/structure/B1198152.png)